molecular formula C14H8F4N2O3 B7441039 N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide

Cat. No. B7441039
M. Wt: 328.22 g/mol
InChI Key: JQMMIPPAZQQATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide, also known as TFB-TNB, is a chemical compound that has garnered attention in the scientific community due to its potential use in research applications. This compound is a member of the nitroaromatic family and has been found to have unique biochemical and physiological effects that make it a valuable tool for scientific inquiry.

Mechanism of Action

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide works by binding to the active site of protein kinases and preventing them from carrying out their normal functions. This inhibition occurs through the formation of a covalent bond between this compound and a specific amino acid residue in the kinase active site. This binding is irreversible, meaning that this compound cannot be displaced by other molecules once it has formed the covalent bond.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific protein kinase that it targets. However, in general, this compound has been found to have a range of effects on cellular signaling pathways, including the regulation of cell growth and survival, as well as the modulation of immune responses.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide is its selectivity for certain protein kinases, which allows researchers to study specific pathways and processes in greater detail. Additionally, this compound is relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of this compound is its irreversible binding to protein kinases, which can make it difficult to study the effects of kinase inhibition over extended periods of time.

Future Directions

There are many potential future directions for research involving N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide. One area of interest is the development of new compounds that are based on the structure of this compound but have improved selectivity and potency for specific protein kinases. Additionally, researchers are exploring the use of this compound in combination with other compounds to target multiple pathways simultaneously. Finally, there is ongoing interest in the use of this compound in preclinical studies to evaluate the potential therapeutic benefits of targeting specific protein kinases in disease states.

Synthesis Methods

The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a yellow solid, which can be purified using standard techniques such as recrystallization.

Scientific Research Applications

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide has been found to have a variety of uses in scientific research, particularly in the field of pharmacology. One of the primary applications of this compound is in the study of protein kinases, which are enzymes that play a critical role in cellular signaling pathways. This compound has been shown to selectively inhibit certain protein kinases, making it a valuable tool for investigating their function and potential therapeutic targets.

properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4N2O3/c15-11-6-5-8(7-10(11)14(16,17)18)19-13(21)9-3-1-2-4-12(9)20(22)23/h1-7H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMMIPPAZQQATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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